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molecular formula C20H14O B1204727 2,3-Diphenylbenzofuran CAS No. 13054-95-0

2,3-Diphenylbenzofuran

Cat. No. B1204727
M. Wt: 270.3 g/mol
InChI Key: MPNFMCAOBNNFJF-UHFFFAOYSA-N
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Patent
US08530537B2

Procedure details

(A-1) 159 g of 3,3-bis(4-hydroxyphenyl)-2-benzofuran-1-on, 426.6 g of epichlorohydrin, and 160 g of a 50% alkali aqueous solution are mixed in a 1 L flask and then reacted together at 95° C. for 1 hour to form a bisphenylbenzofuran-type epoxy resin. 215 g of the bisphenylbenzofuran-type epoxy resin is mixed with 450 mg of triethylbenzylammoniumchloride, 100 mg of 2,6-diisobutylphenol, and 72 g of acrylic acid. The mixture is heated and completely dissolved at a temperature ranging from 90 to 120° C., while air is blown therein at a speed of 25 Ml per minute.
Quantity
159 g
Type
reactant
Reaction Step One
Quantity
426.6 g
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
O[C:2]1[CH:7]=[CH:6][C:5]([C:8]2([C:18]3[CH:23]=[CH:22][C:21](O)=[CH:20][CH:19]=3)C3C=CC=CC=3C(=O)O2)=[CH:4][CH:3]=1.[CH2:25]([CH:27]1[O:29][CH2:28]1)Cl>>[C:5]1([C:8]2[C:18]3[CH:19]=[CH:20][CH:21]=[CH:22][C:23]=3[O:29][C:28]=2[C:27]2[CH:4]=[CH:3][CH:2]=[CH:7][CH:25]=2)[CH:6]=[CH:7][CH:2]=[CH:3][CH:4]=1

Inputs

Step One
Name
Quantity
159 g
Type
reactant
Smiles
OC1=CC=C(C=C1)C1(OC(C2=C1C=CC=C2)=O)C2=CC=C(C=C2)O
Name
Quantity
426.6 g
Type
reactant
Smiles
C(Cl)C1CO1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
reacted together at 95° C. for 1 hour
Duration
1 h

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=CC=C1)C1=C(OC2=C1C=CC=C2)C2=CC=CC=C2
Name
Type
product
Smiles

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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